molecular formula C10H10BrNO B2597377 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1557560-51-6

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B2597377
CAS RN: 1557560-51-6
M. Wt: 240.1
InChI Key: KKLXEFWWUHRVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1557560-51-6 . It has a molecular weight of 240.1 and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h4-5H,2-3H2,1H3,(H,12,13) . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

THIQ derivatives have shown promising potential in various therapeutic areas, including cancer, central nervous system disorders, cardiovascular diseases, and infectious diseases. Their role as anticancer antibiotics and potential in preventing Parkinsonism in mammals highlights their significance in drug discovery and development. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores their impact in cancer therapy (Singh & Shah, 2017).

Neuroprotective and Anti-addictive Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activities. Its mechanisms of action include MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, suggesting its potential as a novel drug for neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Modulation of Catecholaminergic Transmission

Salsolinol, another derivative of dopamine and THIQ, may play an essential role in modulating catecholaminergic transmission. It has implications in the regulation of prolactin release, neuronal transmission in sympathetic ganglia, and potentially in the etiology of Parkinson's disease and chronic alcoholism, suggesting a complex but significant role in neurological functions and disorders (Mravec, 2006).

Radical Cyclization in Organic Synthesis

THIQ derivatives are pivotal in organic synthesis, particularly in the radical cyclization processes for constructing carbo- and heterocyclic compounds. Such cyclizations are crucial for synthesizing therapeutically important materials, demonstrating the extensive utility of THIQs in medicinal chemistry and drug design (Ishibashi & Tamura, 2004).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-7-methyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLXEFWWUHRVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.